molecular formula C6H12ClN3O B6217896 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride CAS No. 2751614-90-9

2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride

Cat. No. B6217896
CAS RN: 2751614-90-9
M. Wt: 177.6
InChI Key:
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Description

2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride, also known as OBAH, is an organic compound with a wide range of applications in scientific research. OBAH is a white crystalline powder that is soluble in water, ethanol, and other polar solvents. OBAH is a versatile compound that can be used as a reagent, catalyst, or ligand in various chemical reactions. OBAH is also used as a buffer in biological experiments and as a substrate in enzymatic reactions.

Scientific Research Applications

2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride has a wide range of applications in scientific research. 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride is used as a reagent in a variety of organic reactions, such as the condensation of aldehydes and ketones with amines, the formation of oxazolidinones, and the synthesis of amides. 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride is also used as a catalyst in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry. In addition, 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride is used as a buffer in biological experiments and as a substrate in enzymatic reactions.

Mechanism of Action

2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride acts as an acid-base catalyst in a variety of chemical reactions. It acts as an acid by protonating a nucleophile, and as a base by deprotonating a substrate. The acid-base catalysis mechanism is enhanced by the presence of a Lewis base, such as an amine or a thiol. The Lewis base helps to stabilize the transition state of the reaction and thus increases the reaction rate.
Biochemical and Physiological Effects
2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride has no known biochemical or physiological effects. It is not a drug, and therefore does not have any pharmacological activity. 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride is not known to be toxic, and it is not absorbed by the body when ingested.

Advantages and Limitations for Lab Experiments

2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride has several advantages for use in laboratory experiments. It is a versatile compound that can be used as a reagent, catalyst, or ligand in various chemical reactions. It is also relatively stable and can be stored for long periods of time. However, 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride is not suitable for use in reactions involving strong acids or bases, as it can be easily decomposed under these conditions.

Future Directions

There are many potential future directions for the use of 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride. 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride could be used as a reagent in the synthesis of more complex organic compounds, such as heterocycles and polymers. 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride could also be used as a catalyst in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride could be used as a ligand in the synthesis of coordination complexes and as a substrate in enzymatic reactions. Finally, 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride can be synthesized through the reaction of 1,2,4-oxadiazole and 2-butylamine hydrochloride in the presence of a catalyst. The reaction is carried out at a temperature of 80-90°C in an inert atmosphere. The reaction is complete when the reaction mixture is cooled to room temperature and the product is isolated by filtration. The product can then be further purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride involves the reaction of 2-(1,2,4-oxadiazol-3-yl)butan-2-amine with hydrochloric acid.", "Starting Materials": [ "2-(1,2,4-oxadiazol-3-yl)butan-2-amine" ], "Reaction": [ "To a solution of 2-(1,2,4-oxadiazol-3-yl)butan-2-amine in water, hydrochloric acid is added dropwise with stirring.", "The resulting mixture is stirred at room temperature for several hours.", "The precipitated solid is collected by filtration and washed with water.", "The product is dried under vacuum to yield 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride." ] }

CAS RN

2751614-90-9

Molecular Formula

C6H12ClN3O

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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